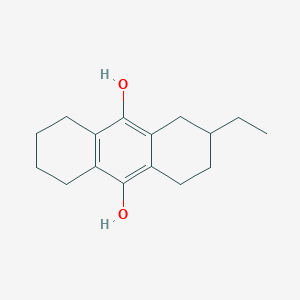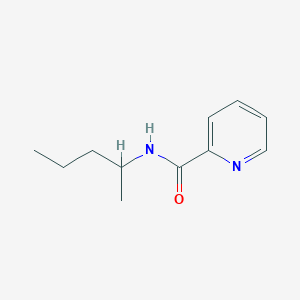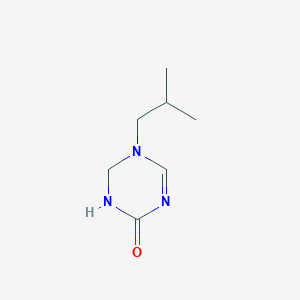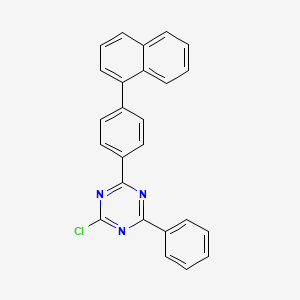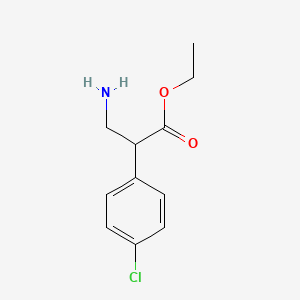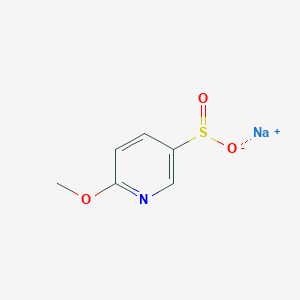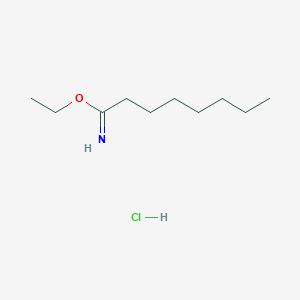
Ethyloctanimidatehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyloctanimidatehydrochloride is a chemical compound that belongs to the class of amidines Amidines are known for their reactivity and versatility in various chemical reactions, making them valuable in synthetic chemistry and industrial applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyloctanimidatehydrochloride typically involves the reaction of ethyl chloroacetate with ammonia under controlled conditions. The process begins with the addition of ethyl chloroacetate to a chilled aqueous ammonia solution, followed by vigorous stirring and subsequent filtration to obtain the desired product . The reaction is carried out at low temperatures (0-5°C) to ensure high yields and minimize side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade ethyl chloroacetate and ammonia, with careful control of reaction conditions to ensure consistency and purity of the final product. The use of automated systems for mixing, cooling, and filtration enhances efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyloctanimidatehydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome and efficiency of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
Ethyloctanimidatehydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds and other complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Ethyloctanimidatehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context .
Comparaison Avec Des Composés Similaires
Ethyloctanimidatehydrochloride can be compared with other similar compounds, such as:
Acetamidines: Similar in structure but differ in their reactivity and applications.
N-sulfonyl amidines: Known for their stability and use in different synthetic applications.
Phosphoryl amidines: Distinguished by their unique phosphorus-containing functional groups.
The uniqueness of this compound lies in its specific reactivity and potential for diverse applications, making it a valuable compound in both research and industry.
Propriétés
Numéro CAS |
18542-64-8 |
|---|---|
Formule moléculaire |
C10H22ClNO |
Poids moléculaire |
207.74 g/mol |
Nom IUPAC |
ethyl octanimidate;hydrochloride |
InChI |
InChI=1S/C10H21NO.ClH/c1-3-5-6-7-8-9-10(11)12-4-2;/h11H,3-9H2,1-2H3;1H |
Clé InChI |
WWTZSKIORCAZHR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=N)OCC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


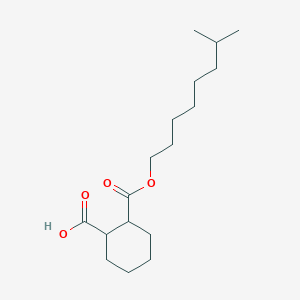
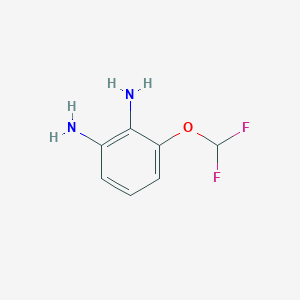
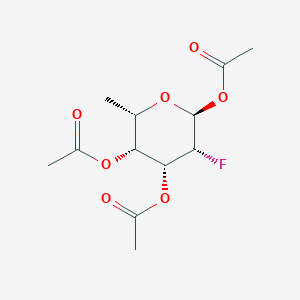
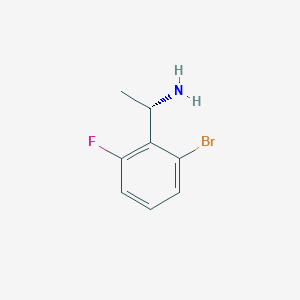
![(3aR,7S,7aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,7a-hexahydro-1H-pyrano[3,4-c]pyrrole-7-carboxylic acid](/img/structure/B13127346.png)
